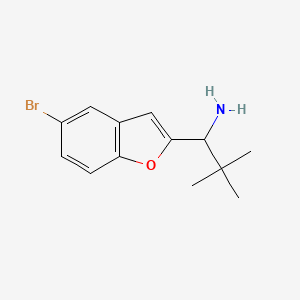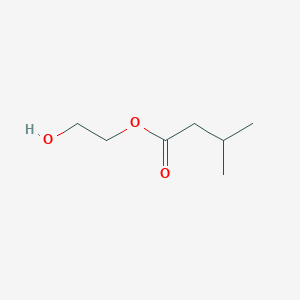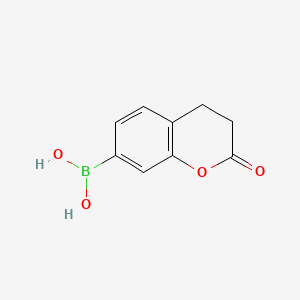
(2-Oxochroman-7-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxochroman-7-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The specific structure of this compound includes a chroman ring system with a boronic acid functional group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxochroman-7-yl)boronic acid typically involves the reaction of a chroman derivative with a boron-containing reagent. One common method is the Miyaura borylation, which involves the reaction of a halogenated chroman with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: (2-Oxochroman-7-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction involves the coupling of the boronic acid with an amine or alcohol in the presence of a copper catalyst and a base, forming a carbon-nitrogen or carbon-oxygen bond.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), and elevated temperatures.
Chan-Lam Coupling: Copper catalyst, base (e.g., pyridine), and ambient conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryls or substituted alkenes.
Chan-Lam Coupling: Amines or ethers.
Scientific Research Applications
(2-Oxochroman-7-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Oxochroman-7-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . In biological systems, boronic acids can form reversible covalent bonds with diols, which is the basis for their use in sensing and separation applications .
Comparison with Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Comparison: (2-Oxochroman-7-yl)boronic acid is unique due to its chroman ring system, which imparts specific electronic and steric properties that can influence its reactivity and selectivity in chemical reactions. Compared to simpler boronic acids like phenylboronic acid, it may offer enhanced performance in certain applications due to these unique structural features .
Properties
Molecular Formula |
C9H9BO4 |
|---|---|
Molecular Weight |
191.98 g/mol |
IUPAC Name |
(2-oxo-3,4-dihydrochromen-7-yl)boronic acid |
InChI |
InChI=1S/C9H9BO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1,3,5,12-13H,2,4H2 |
InChI Key |
RZSLMVULBFYTBZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(CCC(=O)O2)C=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


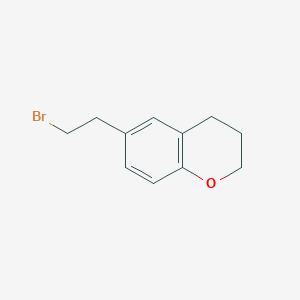
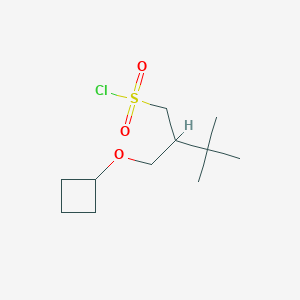

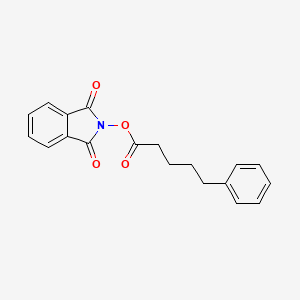
methanone](/img/structure/B13474593.png)
![6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474598.png)
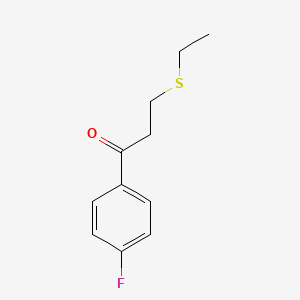
![Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride](/img/structure/B13474622.png)
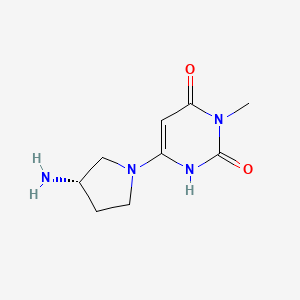
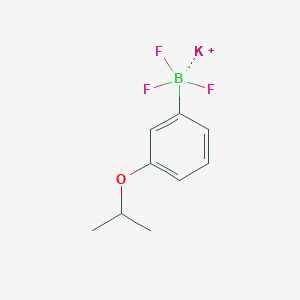
![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine](/img/structure/B13474638.png)
![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane](/img/structure/B13474646.png)
